molecular formula C19H25N3O4 B043017 Zolmitriptan 2-carboxylic acid ethyl ester CAS No. 191864-24-1

Zolmitriptan 2-carboxylic acid ethyl ester

Cat. No. B043017
M. Wt: 359.4 g/mol
InChI Key: WKXOFVDKSFHGRL-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zolmitriptan 2-carboxylic acid ethyl ester is an impurity of Zolmitriptan . It is used as an intermediate in the process for the preparation of Zolmitriptan compounds via Fischer indole synthesis . It is also known as (S)-3- [2- (Dimethylamino)ethyl]-5- [ [ (4S)-2-oxo-4-oxazolidinyl]methyl]-1H-indole-2-carboxylic Acid Ethyl Ester .


Synthesis Analysis

The synthesis of Zolmitriptan involves the use of copper (II) oxide in quinoline at 200°C for approximately 0.333333 hours . The reaction conditions and steps involved in the synthesis process are detailed in the referenced source .


Molecular Structure Analysis

The molecular formula of Zolmitriptan 2-carboxylic acid ethyl ester is C19H25N3O4 . The molecular weight is 359.4195 . For a more detailed analysis of the molecular structure, you may refer to specialized databases or resources .


Chemical Reactions Analysis

Esters, such as Zolmitriptan 2-carboxylic acid ethyl ester, typically undergo reactions like hydrolysis, which can be catalyzed by either an acid or a base . The hydrolysis of esters is a reversible reaction and does not go to completion .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. They are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .

Safety And Hazards

Zolmitriptan, the parent compound of Zolmitriptan 2-carboxylic acid ethyl ester, may cause side effects such as pain or tightness in your throat or chest, dry mouth, upset stomach, pressure or heavy feeling anywhere in your body, drowsiness, feeling tired, or flushing (warmth, redness, or tingly feeling) . For safety data specific to Zolmitriptan 2-carboxylic acid ethyl ester, please refer to the appropriate safety data sheets .

Future Directions

Zolmitriptan is currently used to treat migraine headaches in adults . It is not used to prevent headaches or reduce the number of attacks . Future research may focus on expanding its uses or improving its efficacy and safety profile. As always, any new directions would need to be supported by rigorous scientific research and clinical trials.

properties

IUPAC Name

ethyl 3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-4-25-18(23)17-14(7-8-22(2)3)15-10-12(5-6-16(15)21-17)9-13-11-26-19(24)20-13/h5-6,10,13,21H,4,7-9,11H2,1-3H3,(H,20,24)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXOFVDKSFHGRL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)CC3COC(=O)N3)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C[C@H]3COC(=O)N3)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zolmitriptan 2-carboxylic acid ethyl ester

CAS RN

191864-24-1
Record name Zolmitriptan 2-carboxylic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191864241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZOLMITRIPTAN 2-CARBOXYLIC ACID ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/856I63228M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.